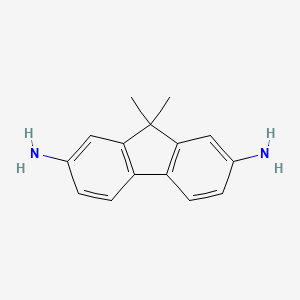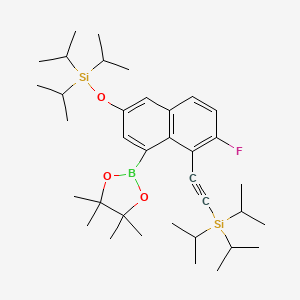
4-(Isoxazol-4-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Isoxazol-4-yl)aniline is a compound that features a five-membered isoxazole ring attached to an aniline moiety. Isoxazoles are heterocyclic compounds containing one oxygen and one nitrogen atom in the ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Isoxazol-4-yl)aniline typically involves the formation of the isoxazole ring followed by its attachment to the aniline group. One common method is the 1,3-dipolar cycloaddition reaction, where nitrile oxides react with alkynes to form the isoxazole ring . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods: Industrial production of isoxazole derivatives often employs microwave-assisted synthesis to reduce reaction times and improve yields. For example, microwave irradiation can reduce the reaction time to 15-20 minutes at 110°C, resulting in good yields of the desired product .
化学反应分析
Types of Reactions: 4-(Isoxazol-4-yl)aniline can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxone (2KHSO5-KHSO4-K2SO4) in water medium.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aniline ring .
科学研究应用
4-(Isoxazol-4-yl)aniline has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-(Isoxazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. The isoxazole ring can bind to biological targets such as enzymes and receptors, modulating their activity. For example, it can act as an inhibitor of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
相似化合物的比较
Isoxazole: The parent compound with a five-membered ring containing one oxygen and one nitrogen atom.
Thiazole: A similar heterocyclic compound with a sulfur atom instead of oxygen.
Oxazole: Another related compound with an oxygen atom in the ring but differing in the position of the nitrogen atom
Uniqueness: 4-(Isoxazol-4-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C9H8N2O |
|---|---|
分子量 |
160.17 g/mol |
IUPAC 名称 |
4-(1,2-oxazol-4-yl)aniline |
InChI |
InChI=1S/C9H8N2O/c10-9-3-1-7(2-4-9)8-5-11-12-6-8/h1-6H,10H2 |
InChI 键 |
JGGJAERYXAAEMZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CON=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4-dioxa-8-azaspiro[4.5]dec-8-yl[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]methanone](/img/structure/B12505601.png)
![3-Methyl-1,4-diphenylpyrano[2,3-c]pyrazol-6-one](/img/structure/B12505610.png)
![Benzyl 2-[3-(pyrrolidin-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B12505621.png)
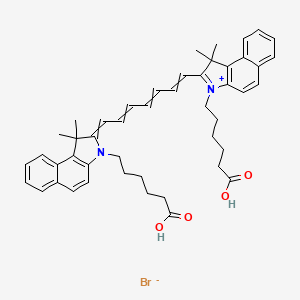
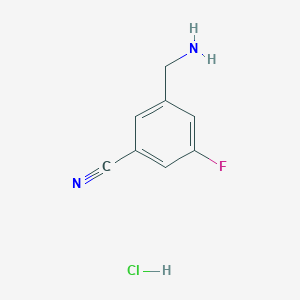
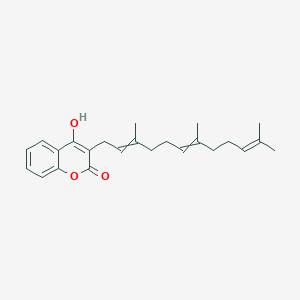
![2-(1,3-benzodioxol-5-ylmethylidene)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one](/img/structure/B12505650.png)
![N-(3-{[3,5-bis(trifluoromethyl)phenyl]amino}prop-2-en-1-ylidene)-3,5-bis(trifluoromethyl)anilinium chloride](/img/structure/B12505653.png)
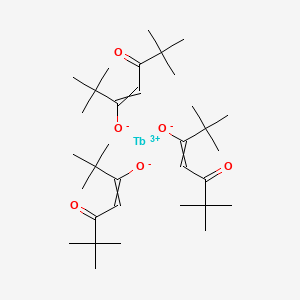
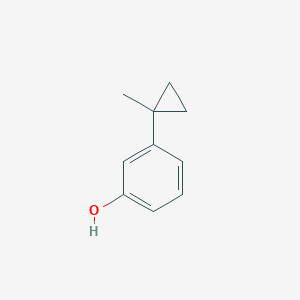
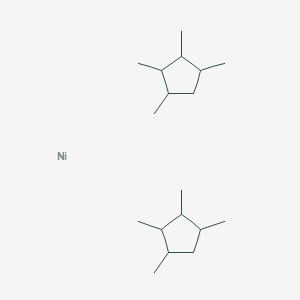
![Copper;6,7,15,16,24,25,33,34-octafluoro-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene](/img/structure/B12505680.png)
